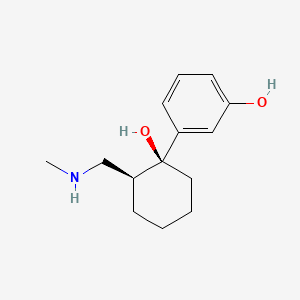

(S)-(-)-Blebbistatin O-Benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

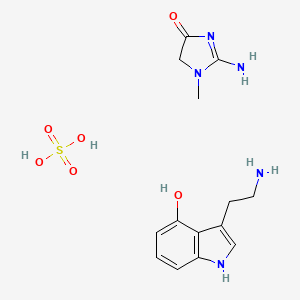

Benzoate is the simplest member of the class of benzoates that is the conjugate base of benzoic acid, comprising a benzoic acid core with a proton missing to give a charge of -1 . It has a role as a human xenobiotic metabolite and a plant metabolite .

Synthesis Analysis

Chiral amines are key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds. During the past decade, significant advances have been made with respect to the enantioselective synthesis of chiral amines, many of them based on catalytic asymmetric hydrogenation (AH) . The asymmetric hydrogenation of prochiral imines is the most direct and efficient approach to prepare valuable α-chiral amines .

Molecular Structure Analysis

Benzoate has a structure of C7H5O2- . It is the conjugate base of benzoic acid, comprising a benzoic acid core with a proton missing to give a charge of -1 .

Chemical Reactions Analysis

O-Benzoylhydroxylamines as an electrophilic aminating agent have proven to be the best and most widely used in both academic and industrial research . They have been used in transition metal-catalyzed C–N bond formation reactions .

Physical And Chemical Properties Analysis

Benzoate has physical and chemical properties that include its structure, chemical names, and classification .

Scientific Research Applications

Optimization and Pharmacological Potential : Blebbistatin is used as a myosin 2 inhibitor to study cytoskeleton-related processes. Despite limitations like fluorescence, poor water solubility, cytotoxicity, and (photo)degradation, it's crucial as the only myosin 2-specific inhibitor available. Its modification has led to new compounds useful in neurodegeneration, muscle disease, wound healing, and cancer metastasis research (Á. Rauscher et al., 2018).

Phototoxicity and Photoinactivation in UV and Visible Light : Blebbistatin's compatibility with common excitation wavelengths was examined due to its extensive use with fluorescence imaging in cytoskeletal dynamics studies. It was found that illumination at certain wavelengths can cause cell death and change its absorption and emission spectra, affecting pharmacological activity (J. Kolega, 2004).

Photoinactivation by Blue Light : Blebbistatin's inhibitory action is rapidly inactivated under blue light, affecting its behavior in cells. This property can be used to locally reverse the action of blebbistatin treatment in a cell, but it may produce free radicals upon irradiation, potentially causing cell damage (T. Sakamoto et al., 2005).

Development of Non-Phototoxic, Non-Fluorescent Derivative : A new derivative, para-aminoblebbistatin, was reported to be highly soluble, non-fluorescent, photostable, and free of photo- or cytotoxicity. It bears similar myosin II inhibitory properties to blebbistatin, making it a feasible replacement for applications requiring high concentrations of the inhibitor or blue light irradiation (B. H. Várkuti et al., 2016).

Inhibition of Contraction and Acceleration of Migration in Hepatic Stellate Cells : Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells, suggesting its potential as a therapeutic target for liver fibrosis and portal hypertension (Z. Liu et al., 2010).

Mechanism of Inhibition of Myosin II : Blebbistatin preferentially binds to the ATPase intermediate with ADP and phosphate at the active site, slowing down phosphate release. It does not interfere with myosin binding to actin but blocks myosin heads in a products complex with low actin affinity, useful in muscle physiology and cellular function studies (M. Kovács et al., 2004).

Future Directions

properties

IUPAC Name |

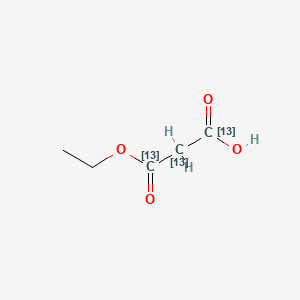

[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIURMLAMQGRRU-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652482 |

Source

|

| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217832-61-5 |

Source

|

| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate in ameliorating atopic dermatitis symptoms, as suggested by the research?

A1: The research suggests that (S)-(-)-Blebbistatin O-Benzoate exerts its effects through a two-pronged approach:

- Enhancing Epidermal Barrier Function: The compound appears to promote the expression of crucial proteins involved in forming a robust skin barrier, such as filaggrin, loricrin, and involucrin. Additionally, it seems to stimulate the production of ceramides, further bolstering the skin's defensive capabilities. []

- Inhibiting Type 2 Alarmin Cytokine Induction: (S)-(-)-Blebbistatin O-Benzoate demonstrates an ability to suppress the excessive production of type 2 alarmin cytokines, key inflammatory mediators implicated in atopic dermatitis pathogenesis. These cytokines are often released by epidermal cells in response to allergens or the mechanical stress of scratching. By curbing their production, the compound helps to dampen the inflammatory cascade associated with atopic dermatitis. []

Q2: What were the key in vivo findings supporting the potential of (S)-(-)-Blebbistatin O-Benzoate as an atopic dermatitis treatment?

A2: The study employed a mite antigen-induced atopic dermatitis model in NC/Nga mice to assess the compound's efficacy. (S)-(-)-Blebbistatin O-Benzoate treatment led to:

- Significant reduction in dermatitis scores and ear thickness: This indicates a reduction in the severity of skin inflammation and edema. []

- Lower serum IgE levels: Elevated IgE levels are a hallmark of atopic dermatitis, and the compound's ability to reduce them suggests a modulation of the underlying allergic response. []

- Histological improvements: Analysis of skin biopsies revealed increased filaggrin production and a decrease in mast cell infiltration, reflecting improved barrier function and reduced inflammation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

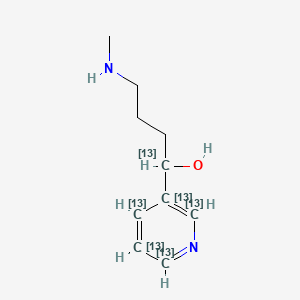

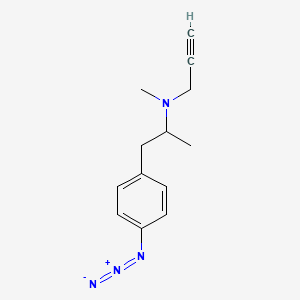

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

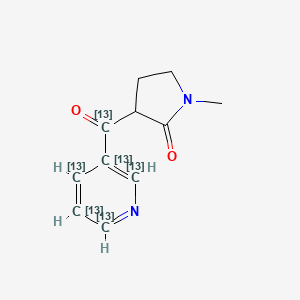

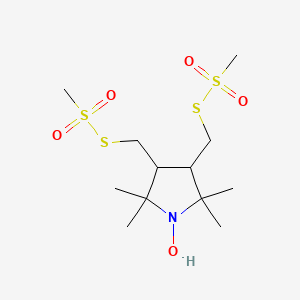

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

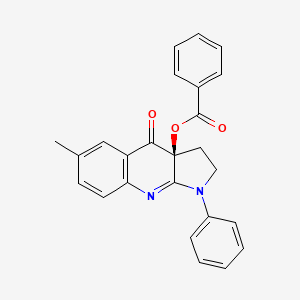

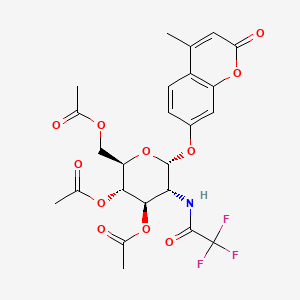

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)